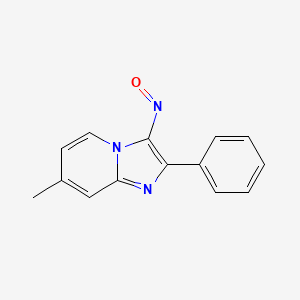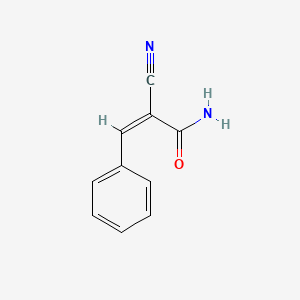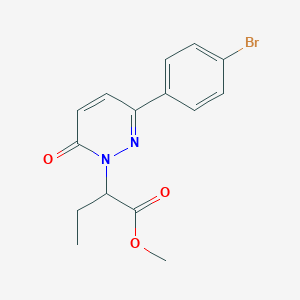
1-Chloroethyl 4-chlorophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Chloroethyl 4-chlorophenyl carbonate typically involves the reaction of 4-chlorophenol with phosgene to form 4-chlorophenyl chloroformate. This intermediate is then reacted with 1-chloroethanol under controlled conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-Chloroethyl 4-chlorophenyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chlorophenol and 1-chloroethanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can be targeted under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloroethyl 4-chlorophenyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including as precursors for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloroethyl 4-chlorophenyl carbonate exerts its effects involves its reactivity with nucleophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved. This reactivity is crucial for its applications in synthesis and industrial processes .
Comparison with Similar Compounds
Similar compounds to 1-Chloroethyl 4-chlorophenyl carbonate include:
4-Chlorophenyl chloroformate: An intermediate in the synthesis of the target compound.
1-Chloroethanol: A reactant used in the synthesis.
Other Carbonates: Compounds like ethyl chloroformate and methyl chloroformate share similar reactivity but differ in their specific applications and properties.
Properties
CAS No. |
117971-97-8 |
|---|---|
Molecular Formula |
C9H8Cl2O3 |
Molecular Weight |
235.06 g/mol |
IUPAC Name |
1-chloroethyl (4-chlorophenyl) carbonate |
InChI |
InChI=1S/C9H8Cl2O3/c1-6(10)13-9(12)14-8-4-2-7(11)3-5-8/h2-6H,1H3 |
InChI Key |
UWHUGYPQDBEUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)OC1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940613.png)
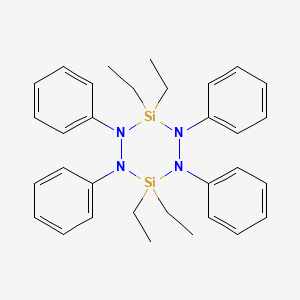
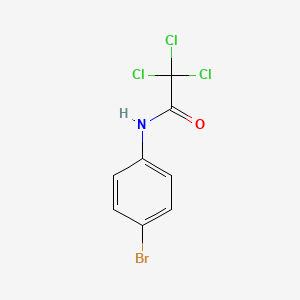



![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)

